molecular formula C21H15N3OS B2423949 Benzo[d]thiazol-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone CAS No. 2034276-02-1

Benzo[d]thiazol-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone

Cat. No.: B2423949
CAS No.: 2034276-02-1
M. Wt: 357.43
InChI Key: MIQJNJJZFXOFQD-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone is a complex organic compound that features a unique combination of benzothiazole, pyridine, and indole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of multiple heterocyclic rings in its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with an appropriate indole derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .

Scientific Research Applications

Benzo[d]thiazol-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d]thiazol-2-yl-2-aminobenzamide
  • Benzo[d]thiazol-2-yl-2-phenylindole
  • Benzo[d]thiazol-2-yl-2-pyridinylmethanone

Uniqueness

Benzo[d]thiazol-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone is unique due to its combination of benzothiazole, pyridine, and indole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3OS/c25-21(20-23-17-3-1-2-4-19(17)26-20)24-12-9-16-13-15(5-6-18(16)24)14-7-10-22-11-8-14/h1-8,10-11,13H,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQJNJJZFXOFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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